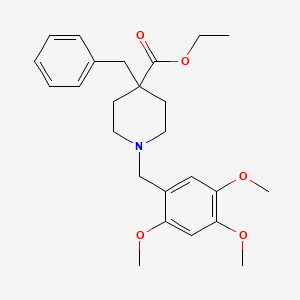![molecular formula C20H14N2O2S B5115960 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide](/img/structure/B5115960.png)
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide is an organic compound that features a dibenzofuran moiety linked to a benzamide group through a thiourea linkage. This compound is part of a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide typically involves the reaction of dibenzofuran derivatives with isothiocyanates and benzoyl chloride. The process generally includes the following steps:
Formation of the Thiourea Linkage: Dibenzofuran is reacted with an isothiocyanate under basic conditions to form the thiourea intermediate.
Acylation: The thiourea intermediate is then acylated with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea linkage to a thiol or amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler analog with a similar core structure but lacking the thiourea and benzamide functionalities.
Benzofuran: Contains a furan ring fused to a benzene ring, similar to dibenzofuran but with different electronic properties.
Dibenzothiophene: Similar structure with a sulfur atom replacing the oxygen in dibenzofuran.
Uniqueness
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide is unique due to its combination of the dibenzofuran core with a thiourea linkage and benzamide group, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs.
Propiedades
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(13-6-2-1-3-7-13)22-20(25)21-14-10-11-16-15-8-4-5-9-17(15)24-18(16)12-14/h1-12H,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREUNFYOZCFERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
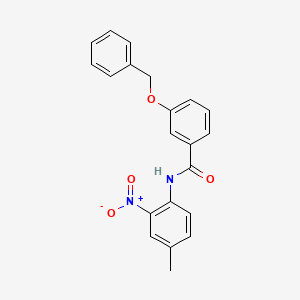
![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![6-(4-chlorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5115911.png)
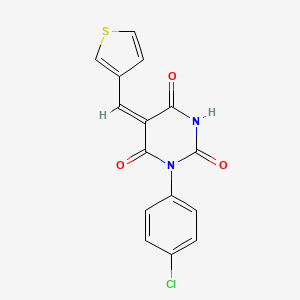
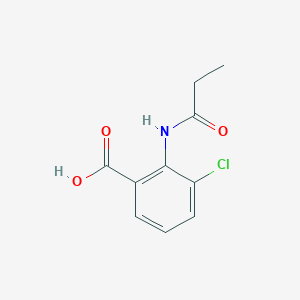
![2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5115932.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)
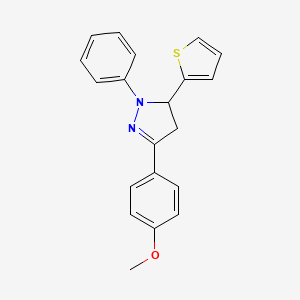
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide](/img/structure/B5115954.png)
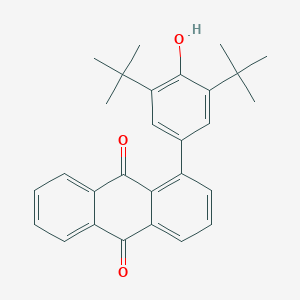
![[4-[(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B5115975.png)
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)
